ITP-2 Demonstrates ~10-Fold Higher Potency for hERG1a Activation Than NS1643
In whole-cell patch-clamp studies of hERG1a homomeric channels expressed in HEK-293 cells, ITP-2 increased test pulse currents with an EC50 of 1.0 μM [1]. In contrast, the widely used activator NS1643 has a reported EC50 of 10.5 μM for hERG channel activation in Xenopus oocytes and HEK-293 cells [2]. This represents an approximately 10.5-fold greater potency for ITP-2 in this standard electrophysiological assay.
| Evidence Dimension | Potency (EC50 for hERG1a channel activation) |
|---|---|
| Target Compound Data | EC50 = 1.0 μM |
| Comparator Or Baseline | NS1643, EC50 = 10.5 μM |
| Quantified Difference | ~10.5-fold more potent |
| Conditions | Whole-cell patch-clamp, hERG1a expressed in HEK-293 cells (ITP-2); hERG expressed in Xenopus oocytes and HEK-293 cells (NS1643) |
Why This Matters
Higher potency allows for lower working concentrations, reducing the likelihood of off-target effects and compound interference in complex biological assays.
- [1] Guo J, et al. Modulation of Kv11.1 (hERG) channels by 5-(((1H–indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator. Br J Pharmacol. 2017 Jun 18;174(15):2484–2500. View Source
- [2] Casis O, Olesen SP, Sanguinetti MC. Mechanism of action of a novel human ether-a-go-go-related gene channel activator. Mol Pharmacol. 2006 Feb;69(2):658-65. View Source
